

PIKfyve-IN-1: A Potent Inducer of Cytoplasmic Vacuolation for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PIKfyve-IN-1	
Cat. No.:	B10830885	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve-IN-1 is a highly potent and cell-permeable chemical probe that specifically inhibits the phosphoinositide kinase, PIKfyve. This kinase is a critical regulator of endomembrane trafficking and lysosomal homeostasis through its synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P). Inhibition of PIKfyve disrupts these pathways, leading to a characteristic cellular phenotype of extensive cytoplasmic vacuolation. This phenomenon arises from the swelling and fusion of late endosomes and lysosomes, making PIKfyve-IN-1 a valuable tool for studying endo-lysosomal biology, autophagy, and cellular stress responses. These application notes provide detailed protocols for utilizing PIKfyve-IN-1 to induce and analyze cytoplasmic vacuolation in cultured cells.

Mechanism of Action

PIKfyve is the primary kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce PI(3,5)P₂.[1] This phosphoinositide is essential for the proper functioning of late endosomes and lysosomes, playing a key role in membrane fission and ion homeostasis. [1][2] **PIKfyve-IN-1**, by inhibiting the catalytic activity of PIKfyve, leads to a rapid depletion of cellular PI(3,5)P₂.[1] The loss of this critical signaling lipid impairs the function of downstream effectors, including lysosomal ion channels like TRPML1, leading to an osmotic imbalance and the subsequent swelling of these organelles to form large cytoplasmic vacuoles.[1][2]



Chemical Properties of PIKfyve-IN-1

Property	Value	
Molecular Formula	C20H21N5	
Molecular Weight	331.41 g/mol	
CAS Number	2857982-26-2	
Solubility	Soluble in DMSO	
Storage	Store at -20°C as a solid or in solution	

Quantitative Data on PIKfyve Inhibitors

The following table summarizes the inhibitory potency of **PIKfyve-IN-1** and other commonly used PIKfyve inhibitors. It is important to note that the IC_{50} for inducing cytoplasmic vacuolation can be cell-type dependent and may differ from the enzymatic IC_{50} .

Inhibitor	Target	IC₅₀ (Enzymatic Assay)	Cell-based Assay Notes
PIKfyve-IN-1	PIKfyve	6.9 nM	Induces vacuolation at nanomolar concentrations.
Apilimod	PIKfyve	~10 nM	Induces vacuolation in various cell lines (e.g., MEFs, C2C12) at 20 nM.[3]
YM201636	PIKfyve	~33 nM	Causes cytoplasmic vacuolation in MEFs and C2C12 cells at 800 nM.[3]
Vacuolin-1	PIKfyve	Not specified	Induces vacuolation in HeLa cells at 1 μΜ.[4]



Experimental Protocols Protocol 1: Induction of Cytoplasmic Vacuolation in Cultured Cells

This protocol describes a general procedure for treating cultured mammalian cells with **PIKfyve-IN-1** to induce cytoplasmic vacuolation.

Materials:

- Mammalian cell line of interest (e.g., HeLa, A549, MEFs)
- · Complete cell culture medium
- PIKfyve-IN-1 (stock solution in DMSO, e.g., 10 mM)
- Phosphate-buffered saline (PBS)
- Microscope (phase-contrast or DIC)
- Multi-well cell culture plates

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
- PIKfyve-IN-1 Preparation: Prepare a working solution of PIKfyve-IN-1 in complete cell
 culture medium. A typical starting concentration range is 10-100 nM. Perform serial dilutions
 to test a range of concentrations. A vehicle control (DMSO) should be prepared at the same
 final concentration as in the highest PIKfyve-IN-1 treatment.
- Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **PIKfyve-IN-1** or vehicle control.
- Incubation: Incubate the cells for the desired period. Vacuolation is typically observable within 1-4 hours and becomes more pronounced with longer incubation times (up to 24 hours).[5]



 Observation: Visualize the cells under a phase-contrast or DIC microscope. Vacuoles will appear as clear, swollen, phase-lucent structures within the cytoplasm.

Protocol 2: Quantification of Cytoplasmic Vacuolation

This protocol provides two common methods for quantifying the extent of vacuolation.

Method A: Manual Counting of Vacuolated Cells

- Following treatment as described in Protocol 1, acquire images from multiple random fields for each treatment condition.
- Manually count the total number of cells and the number of cells exhibiting significant
 vacuolation in each field. A cell can be defined as "vacuolated" if a significant portion of its
 cytoplasm is occupied by one or more large vacuoles.
- Express the extent of vacuolation as the percentage of vacuolated cells relative to the total number of cells.

Method B: Measurement of Vacuole Area

- Acquire images of the cells as in Method A.
- Using image analysis software (e.g., ImageJ/Fiji), manually or automatically outline the cell boundaries and the boundaries of the vacuoles within each cell.
- Calculate the total area of the vacuoles and the total area of the cell.
- The extent of vacuolation can be expressed as the ratio of the vacuolar area to the total cell area.

Protocol 3: Co-localization with Lysosomal Markers

This protocol is used to confirm that the induced vacuoles are of endo-lysosomal origin.

Materials:

Cells grown on coverslips in a multi-well plate



• PIKfyve-IN-1

- Lysosomal marker (e.g., LysoTracker dye or antibody against LAMP1)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary and fluorescently-labeled secondary antibodies (if using immunostaining)
- Mounting medium with DAPI
- Fluorescence microscope

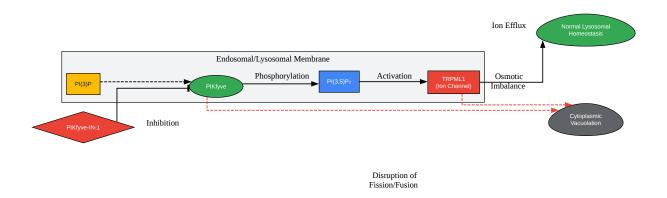
Procedure:

- Treat cells with PIKfyve-IN-1 as described in Protocol 1.
- For LysoTracker Staining: During the last 30-60 minutes of incubation, add LysoTracker dye
 to the culture medium according to the manufacturer's instructions.
- Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization (for immunostaining): Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
- Blocking (for immunostaining): Wash with PBS and block with 5% BSA for 1 hour.
- Antibody Incubation (for immunostaining): Incubate with primary antibody against a
 lysosomal marker (e.g., LAMP1) overnight at 4°C. The following day, wash with PBS and
 incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
- Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium with DAPI.



• Imaging: Visualize the cells using a fluorescence microscope. The induced vacuoles are expected to co-localize with the lysosomal marker.

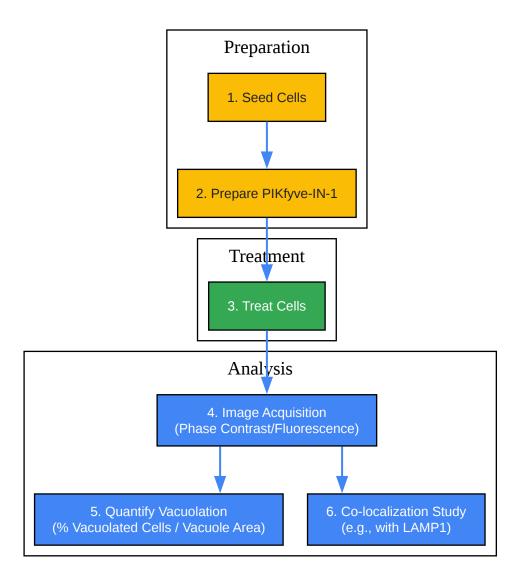
Visualizations



Click to download full resolution via product page

Caption: PIKfyve signaling pathway and its inhibition by **PIKfyve-IN-1**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Roles of PIKfyve in multiple cellular pathways PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities Echelon Biosciences [echelon-inc.com]



- 3. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Delayed vacuolation in mammalian cells caused by hypotonicity and ion loss PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PIKfyve-IN-1: A Potent Inducer of Cytoplasmic Vacuolation for Cellular Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830885#pikfyve-in-1-for-inducing-cytoplasmic-vacuolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com